

# commercial suppliers of 3-fluoro-4-cyanopyridine

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## Compound of Interest

Compound Name: 3-Fluoro-4-cyanopyridine

Cat. No.: B040950

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An In-depth Technical Guide to **3-Fluoro-4-cyanopyridine** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-fluoro-4-cyanopyridine**, a key building block in pharmaceutical and agrochemical research. It details commercially available sources, provides an exemplary experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and visualizes the reaction workflow.

## Commercial Availability

**3-Fluoro-4-cyanopyridine** (CAS No. 113770-88-0) is readily available from a variety of commercial suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of offerings from prominent chemical suppliers.

Supplier	Purity	Available Quantities	Additional Information
Thermo Scientific Chemicals (Fisher Scientific)	95% <a href="#">[1]</a>	1 g, 5 g <a href="#">[1]</a> <a href="#">[2]</a>	Also known as 4-Cyano-3-fluoropyridine. <a href="#">[1]</a>
BLD Pharm	Research Use Only	Various sizes available	Stored under inert atmosphere at 2-8°C. <a href="#">[3]</a>
Sigma-Aldrich (Ambeed, Inc.)	Not specified	250 mg, 1 g, 5 g, 10 g, 25 g, 100 g <a href="#">[4]</a>	
Shanghai Up-Fluorochem Co., Ltd.	Not specified	Not specified	Provides product information including physical and chemical properties. <a href="#">[5]</a>

## Applications in Synthesis

**3-Fluoro-4-cyanopyridine** is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[\[6\]](#) The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the cyano group serves as a versatile handle for further chemical transformations.[\[6\]](#) Cyanopyridines are important intermediates for the synthesis of nicotinamide, nicotinic acid, and isonicotinic acid.[\[3\]](#)

One of the most critical applications of halogenated pyridines like **3-fluoro-4-cyanopyridine** is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the pyridine ring and a wide range of organic partners, enabling the construction of complex molecular architectures.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of **3-fluoro-4-cyanopyridine** with an arylboronic acid. This protocol is adapted from established

methodologies for the coupling of similar aryl halides.[7]

#### Reaction Principle:

The Suzuki-Miyaura coupling involves a palladium(0) catalyst to couple an organoboron compound with an organohalide. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

#### Materials:

- **3-Fluoro-4-cyanopyridine**
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{Pd}_2(\text{dba})_3$  with a suitable ligand like SPhos)
- Base (e.g.,  $\text{K}_3\text{PO}_4$ ,  $\text{Cs}_2\text{CO}_3$ , or  $\text{Na}_2\text{CO}_3$ )[8]
- Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
- Anhydrous reaction vessel (e.g., Schlenk flask)
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

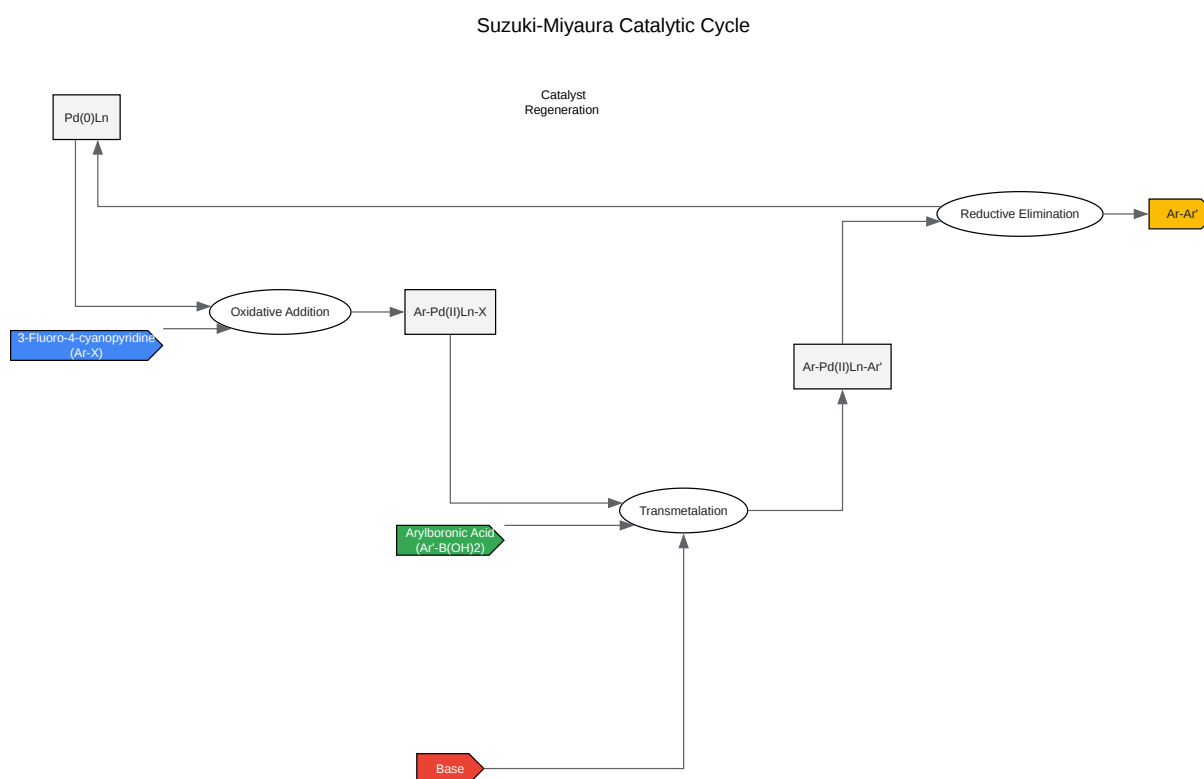
- **Preparation:** In a dry Schlenk flask under an inert atmosphere, combine **3-fluoro-4-cyanopyridine** (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
- **Catalyst Addition:** Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the phosphine ligand to the flask.
- **Solvent Addition:** Add the degassed solvent via syringe.
- **Reaction:** Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over a drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

## Visualizations

### Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.



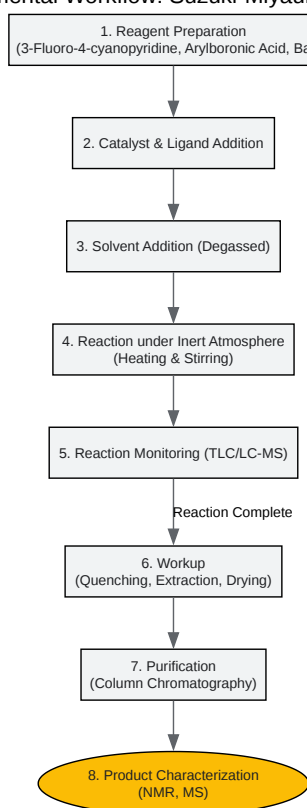
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Experimental Workflow: Suzuki-Miyaura Coupling



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Caption: General laboratory workflow for Suzuki-Miyaura coupling.

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